molecular formula C8H4BrClN2 B14049885 6-Bromo-1-chloro-2,7-naphthyridine CAS No. 1260670-08-3

6-Bromo-1-chloro-2,7-naphthyridine

Cat. No.: B14049885
CAS No.: 1260670-08-3
M. Wt: 243.49 g/mol
InChI Key: BYYCHJJWTNZTHI-UHFFFAOYSA-N
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Description

6-Bromo-1-chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring structure, which consists of two pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-chloro-2,7-naphthyridine typically involves the halogenation of a naphthyridine precursor. One common method is the reaction of 2,7-naphthyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent over-halogenation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-chloro-2,7-naphthyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted naphthyridines, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 6-Bromo-1-chloro-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the derivative of the compound and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-chloro-2,7-naphthyridine is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

CAS No.

1260670-08-3

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

6-bromo-1-chloro-2,7-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-7-3-5-1-2-11-8(10)6(5)4-12-7/h1-4H

InChI Key

BYYCHJJWTNZTHI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=CN=C(C=C21)Br)Cl

Origin of Product

United States

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